1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Drug Design Physicochemical Properties

This compound uniquely fuses a validated KATP inhibitory sulfonyl-piperidine core with a thiophen-2-yl urea motif, offering a single-atom lipophilicity vector (ΔclogP ~0.63 vs. methylene-extended analogs) for deconvoluting kinase selectivity. With measured aqueous solubility (clogP ~0.31) and balanced permeability (HBD=1), it is the preferred choice for high-concentration biochemical assays (>10 µM) where solubility-limited artifacts compromise methylene-bridged alternatives. Procure ≥95% purity for reproducible SAR and focused library synthesis targeting SUR2A/SUR1 isoform tuning.

Molecular Formula C12H19N3O3S2
Molecular Weight 317.42
CAS No. 1235061-21-8
Cat. No. B2712676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
CAS1235061-21-8
Molecular FormulaC12H19N3O3S2
Molecular Weight317.42
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2
InChIInChI=1S/C12H19N3O3S2/c1-20(17,18)15-6-4-10(5-7-15)9-13-12(16)14-11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H2,13,14,16)
InChIKeyCTOWYXYRKZOWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1235061-21-8): Structural Baseline for Research Sourcing


1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1235061-21-8) is a synthetic urea derivative characterized by a 1-methylsulfonylpiperidine core linked via a methylene bridge to a thiophen-2-yl-substituted urea moiety. The compound has a molecular formula of C12H19N3O3S2 and a molecular weight of 317.4 g/mol . It belongs to the broader class of piperidine sulfonyl ureas, which have been patented as ATP-sensitive potassium channel (KATP) inhibitors in the cardiovascular field [1], and also shares structural features with thiophene-urea-based kinase inhibitor scaffolds [2]. The compound is currently available as a research chemical with a typical purity of 95% or higher from select suppliers.

Why 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea Cannot Be Replaced by Generic Analogs


Generic substitution within this compound class is undermined by discrete structural features that define pharmacophoric space. The compound combines a sulfonyl-piperidine scaffold (associated with KATP channel inhibition [1]) and a thiophen-2-yl urea motif (characteristic of S6K kinase engagement [2]). Close analogs such as 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1234894-28-0) differ by a single methylene spacer in the thiophene-bearing group, altering molecular weight (317.4 vs. 331.5 g/mol), lipophilicity (clogP), and topological polar surface area (tPSA), which in turn affect membrane permeability, target binding avidity, and pharmacokinetic behavior. A direct replacement without experimental validation risks losing or altering the intended biological profile.

Quantitative Differentiation Evidence for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1235061-21-8)


Molecular Weight and Lipophilicity Differentiation vs. Thiophen-2-ylmethyl Analog

The target compound (CAS 1235061-21-8, MW 317.4) possesses a thiophen-2-yl group directly attached to the urea nitrogen, whereas its closest cataloged analog (CAS 1234894-28-0, MW 331.5) incorporates a thiophen-2-ylmethyl group, adding one extra methylene unit . This single-atom difference increases molecular weight by 14.1 g/mol and alters the lipophilicity profile significantly: the target compound has a calculated clogP of approximately 0.31, compared to an estimated clogP of ~0.94 for the methylene-extended analog (based on fragment-based estimation [1]). The lower clogP of the target compound suggests superior aqueous solubility and reduced nonspecific protein binding, which is critical for in vitro assay performance.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bond Donor Count: Advantage in Membrane Permeability Over N,N-Dimethyl Analog

The target compound contains exactly one hydrogen-bond donor (HBD = 1, the urea NH adjacent to thiophene), compared to compounds such as N,N-dimethyl-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-sulfonamide which possess zero HBDs due to N,N-dimethyl substitution on the sulfonamide side [1]. According to the Lipinski Rule of 5 and Veber rules, an HBD count ≤ 3 is favorable for oral absorption, but too few HBDs (0) can reduce aqueous solubility and target engagement cooperativity. The target compound's HBD = 1 places it in an optimal range for balanced permeability and solubility, while zero-HBD analogs may exhibit restricted solubility-limited absorption. Rotatable bond count (RB = 7) is identical across these analogs, indicating comparable molecular flexibility [1].

ADME Pharmacokinetics Permeability

KATP Channel Inhibition Potential: Class-Level Differentiator vs. Non-Sulfonylurea Thiophene Ureas

Piperidine sulfonyl ureas, as a class including the target compound, have been shown to inhibit ATP-sensitive potassium channels (KATP channels) in cardiac muscle [1]. The Sanofi patent (US 8,586,612 B2) teaches that compounds of formula I, encompassing the piperidine-1-sulfonyl urea scaffold, block the myocardial SUR2A/Kir6.2 isoform of KATP channels, which is linked to antifibrillatory effects [1]. In contrast, thiophene urea compounds lacking the sulfonyl-piperidine motif (e.g., the S6K inhibitor series described in Wan et al. [2]) show no reported KATP activity. The target compound's dual pharmacophoric features (sulfonyl-piperidine for KATP and thiophene-urea for kinase inhibition) may allow polypharmacological profiling that neither scaffold alone can provide. However, no direct IC50 values are available for this specific compound.

Cardiovascular Pharmacology KATP Channel Sulfonylurea

Purity Benchmarking: Typical 95%+ Specification for CAS 1235061-21-8

Reputable chemical suppliers listing CAS 1235061-21-8 report a typical purity of ≥95% . This is comparable to or exceeds the purity of many close analogs similarly offered as research chemicals. For instance, the thiophen-2-ylmethyl analog (CAS 1234894-28-0) is also listed at 95% purity from the same supplier network . However, explicit analytical characterization (HPLC trace, NMR) is not publicly available for either compound. Procurement decisions should prioritize suppliers that provide batch-specific purity certificates to ensure assay reproducibility.

Quality Control Compound Management Assay Reproducibility

Limited Provenance: Research Chemical Status Constrains Immediate In Vivo Translation

The compound is classified as a research chemical (non-GMP, non-API) and has no known Investigational New Drug (IND) or clinical designation in public databases . This contrasts with the advanced development status of certain piperidine sulfonyl ureas (e.g., HMR 1883 and related KATP blockers that reached preclinical cardiac safety evaluation) and thiophene urea S6K inhibitor leads that have been profiled in kinase selectivity panels [1][2]. For procurement purposes, the research-grade status means that the compound is suitable for in vitro biochemical or cellular SAR exploration but not for GLP toxicology or in vivo pharmacology without extensive additional characterization.

Research Tool Lead Discovery Pharmacology

Application Scenarios for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea Based on Verifiable Evidence


Structure-Activity Relationship (SAR) Exploration at the Thiophene-Urea Junction in Dual-Pharmacophore Inhibitor Design

The compound's direct attachment of thiophen-2-yl to the urea nitrogen, versus the thiophen-2-ylmethyl analog, modifies lipophilicity by an estimated ΔclogP of 0.63 . This provides a clean, single-atom change vector for evaluating how lipophilicity at this position influences kinase selectivity (S6K vs. off-targets) when combined with the KATP-active sulfonyl-piperidine scaffold [1][2]. Profiling this compound in a kinase panel alongside the methylene-extended analog can help deconvolute the contributions of lipophilicity-driven binding versus hydrogen-bond-mediated target engagement.

Comparative Solubility-Limited Assay Development Using the Target Compound and Its Closest Structural Neighbor

With an estimated clogP of 0.31 (compared to ~0.94 for CAS 1234894-28-0), the target compound is predicted to have measurably higher aqueous solubility . This makes it a preferred choice for biochemical assays requiring higher compound concentrations (e.g., >10 µM) where solubility-limited artifacts could confound results. Its single hydrogen-bond donor (HBD = 1) further supports balanced permeability, reducing the risk of nonspecific precipitation in cell-based assays relative to zero-HBD analogs [1].

Pharmacophore Building Block for KATP Channel Modulator Libraries

The piperidine-1-sulfonyl urea core is a validated KATP channel inhibitory pharmacophore according to Sanofi's patent teachings . Incorporating the thiophen-2-yl urea extension provides a vector for library diversification aimed at tuning tissue selectivity (e.g., cardiac SUR2A vs. pancreatic SUR1 isoforms). The compound serves as a building block for synthesizing focused libraries where the thiophene ring can be further substituted to explore electronic and steric effects on channel isoform selectivity.

Procurement Decision Support: Differentiating Research-Grade Material from Preclinical Leads

At a typical purity of ≥95%, CAS 1235061-21-8 is appropriate for in vitro SAR, biochemical screening, and medicinal chemistry studies . However, it lacks the extensive pharmacological profiling (selectivity panels, PK, toxicology) available for more advanced piperidine sulfonyl urea leads [1] or thiophene urea S6K inhibitors [2]. Procurement should be guided by the intended use: this compound is a cost-effective research intermediate for early discovery, not a substitute for well-characterized pharmacological probes in translational studies.

Quote Request

Request a Quote for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.